5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are currently unknown. The compound is a derivative of 1,3,4-thiadiazole , which is known to have a wide range of biological properties . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action of this compound would depend on its primary target(s).
Biochemical Pathways
Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The 1,3,4-thiadiazole moiety, which is a part of the 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide structure, is known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of the 1,3,4-thiadiazole class .
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the 1,3,4-thiadiazole moiety can prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide
N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness: Compared to similar compounds, 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique structural features and potential applications. Its distinct pyrazolopyridine core and functional groups contribute to its diverse biological activities and industrial uses.
Properties
IUPAC Name |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-5-13-16-11(20-5)12-9(18)6-3-17(2)4-7-8(6)14-15-10(7)19/h3-4H,1-2H3,(H,15,19)(H,12,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVAMHXJSLKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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